![molecular formula C69H113NO4 B15171477 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-28-5](/img/structure/B15171477.png)
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine core substituted with two ethenyl groups, each bearing a 3,5-bis(dodecyloxy)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves a multi-step process. One common method starts with the preparation of the 3,5-bis(dodecyloxy)benzaldehyde, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl intermediate. This intermediate is subsequently reacted with 2,6-dibromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl groups can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In photodynamic therapy, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of dodecyloxy groups.
2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine: Contains pyrazole rings instead of phenyl rings.
Uniqueness: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is unique due to its long alkyl chains (dodecyloxy groups), which impart amphiphilic properties and enhance solubility in organic solvents. This makes it particularly useful in applications requiring self-assembling properties and compatibility with organic electronic materials.
Properties
CAS No. |
920980-28-5 |
|---|---|
Molecular Formula |
C69H113NO4 |
Molecular Weight |
1020.6 g/mol |
IUPAC Name |
2,6-bis[2-(3,5-didodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-52-71-66-56-62(57-67(60-66)72-53-42-38-34-30-26-22-18-14-10-6-2)48-50-64-46-45-47-65(70-64)51-49-63-58-68(73-54-43-39-35-31-27-23-19-15-11-7-3)61-69(59-63)74-55-44-40-36-32-28-24-20-16-12-8-4/h45-51,56-61H,5-44,52-55H2,1-4H3 |
InChI Key |
BLCCTCXRENHXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
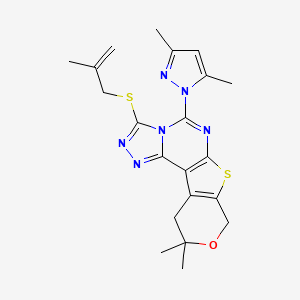
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
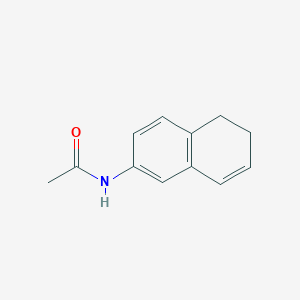
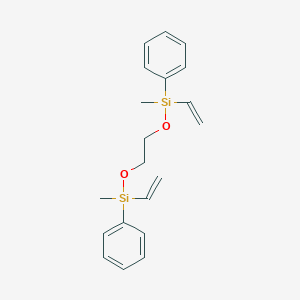
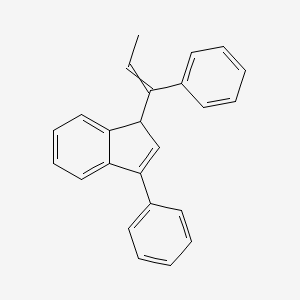
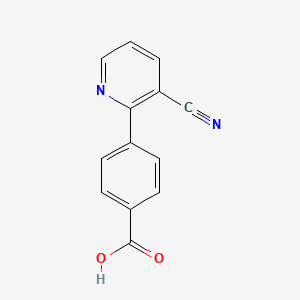
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
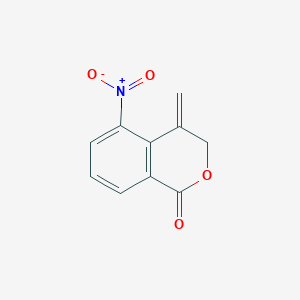
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
![(4-Fluorophenyl)[4-(4-methoxyphenoxy)phenyl]methanone](/img/structure/B15171460.png)

